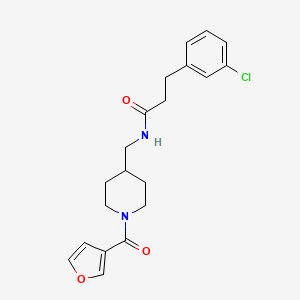
5-Fluor-sulfonyl-2-methoxypyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Methoxypyrimidine-5-sulfonyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that 2-Methoxypyrimidine-5-sulfonyl fluoride might have an impact on similar biochemical pathways.
Result of Action
Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .
Action Environment
The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of 2-methoxypyrimidine-5-sulfonyl fluoride might also be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride involves the reaction of 2-methoxypyrimidine with sulfonyl fluoride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxypyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxypyrimidine-5-sulfonyl chloride
- 2-Methoxypyrimidine-5-sulfonyl bromide
- 2-Methoxypyrimidine-5-sulfonyl iodide
Comparison: 2-Methoxypyrimidine-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is more reactive compared to sulfonyl chloride, bromide, or iodide. This increased reactivity makes it more effective in enzyme inhibition and protein modification studies .
Eigenschaften
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZSTJWQVENFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
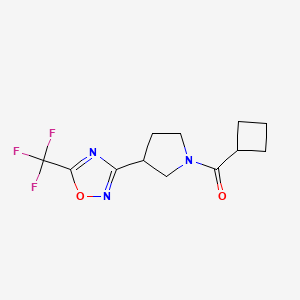
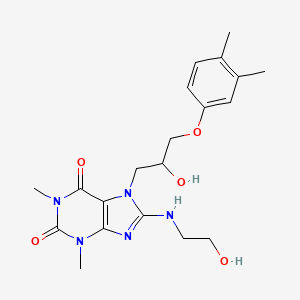

![2-{1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2540602.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2540610.png)
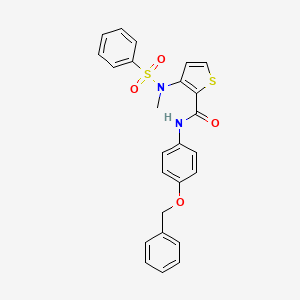
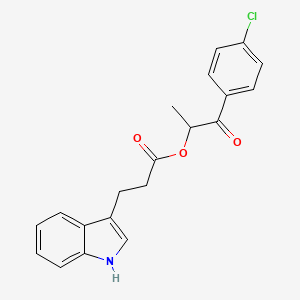

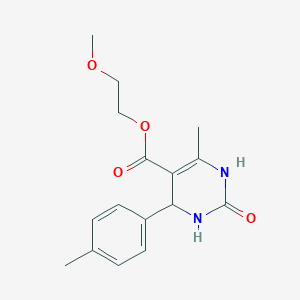
![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
